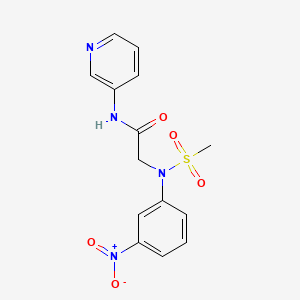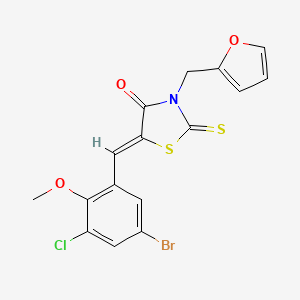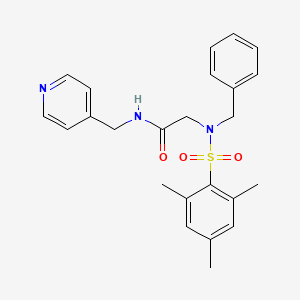![molecular formula C20H22N2O4S B3541232 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide](/img/structure/B3541232.png)
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide
説明
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide, also known as MNSPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNSPA is a selective inhibitor of the protein phosphatase 2A (PP2A), which plays a crucial role in regulating cell growth and division.
作用機序
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide exerts its inhibitory effect on PP2A by binding to the catalytic subunit of the enzyme, preventing its interaction with regulatory subunits and substrates. This leads to a decrease in PP2A activity and an increase in phosphorylation of downstream targets, including proteins involved in cell cycle regulation and apoptosis. The selectivity of this compound for PP2A over other phosphatases is due to its unique binding site on the catalytic subunit, which is not present in other phosphatases.
Biochemical and Physiological Effects
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of PP2A in neurons, leading to increased phosphorylation of tau protein and the formation of neurofibrillary tangles, which are characteristic of Alzheimer's disease. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting cell wall synthesis.
実験室実験の利点と制限
One advantage of using 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide in lab experiments is its selectivity for PP2A, which allows for specific inhibition of this enzyme without affecting other phosphatases. This makes it a useful tool for studying the role of PP2A in various biological processes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties for use in preclinical and clinical studies. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, further studies are needed to elucidate the role of PP2A in other diseases, such as neurodegenerative disorders and infectious diseases, and to explore the potential of this compound as a therapeutic agent in these contexts.
科学的研究の応用
2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3-phenylacrylamide has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. PP2A is a tumor suppressor protein that is often downregulated in cancer cells, leading to uncontrolled cell growth and proliferation. This compound has been shown to selectively inhibit the activity of PP2A in cancer cells, leading to cell cycle arrest and apoptosis. Several studies have demonstrated the efficacy of this compound in inhibiting tumor growth in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
特性
IUPAC Name |
(Z)-2-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-16(15-17-5-3-2-4-6-17)20(23)21-18-7-9-19(10-8-18)27(24,25)22-11-13-26-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,23)/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPWMRZHNDWCH-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3541149.png)

![1-[(1,3-benzodioxol-5-ylmethyl)thio]-4,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3541162.png)
![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3541173.png)
![2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3541175.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3541198.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3541223.png)
![5-{3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3541224.png)

![N~2~-(2-chlorobenzyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3541243.png)
![N-{4-[(2,3-diphenylacryloyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3541252.png)
![2-chloro-4-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3541254.png)
